N-[(4-bromophenyl)methyl]methanesulfonamide
CAS No.: 183128-59-8
Cat. No.: VC8250064
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 183128-59-8 |
---|---|
Molecular Formula | C8H10BrNO2S |
Molecular Weight | 264.14 g/mol |
IUPAC Name | N-[(4-bromophenyl)methyl]methanesulfonamide |
Standard InChI | InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 |
Standard InChI Key | OYQXEMVZGHIXBJ-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NCC1=CC=C(C=C1)Br |
Canonical SMILES | CS(=O)(=O)NCC1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is N-[(4-bromophenyl)methyl]methanesulfonamide, reflecting its methanesulfonamide core substituted with a 4-bromobenzyl group. The molecular structure comprises a benzene ring with a bromine atom at the para position, connected via a methylene bridge to the sulfonamide nitrogen (Fig. 1) . The sulfonamide group (-SO₂NH-) contributes to its polarity and hydrogen-bonding capacity, influencing its reactivity and solubility.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀BrNO₂S | |
Molecular Weight | 264.15 g/mol | |
CAS Registry Number | 183128-59-8, 148459-00-1 | |
SMILES Notation | CS(=O)(=O)NCC1=CC=C(C=C1)Br |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands at 1342 cm⁻¹ (S=O asymmetric stretching) and 1160 cm⁻¹ (S=O symmetric stretching), consistent with sulfonamide functional groups . Nuclear Magnetic Resonance (¹H NMR) spectra display signals at δ 7.45–7.30 ppm (aromatic protons), δ 4.25 ppm (CH₂ bridge), and δ 3.05 ppm (SO₂NH proton) .
Synthesis and Manufacturing Processes
Conventional Synthesis Routes
Traditional methods involve reacting 4-bromobenzylamine with methanesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is typically added to scavenge HCl, with reaction completion achieved within 3–4 hours at 0–5°C . The product is purified via recrystallization from ethanol, yielding ~70% purity .
Ultrasound-Assisted Optimization
Recent advancements employ ultrasonic irradiation to accelerate the sulfonamide formation. A study demonstrated that sonicating methyl anthranilate with methanesulfonyl chloride at 40 kHz for 40 minutes achieved 90% yield, compared to 3.5 hours under conventional stirring . This method enhances reaction efficiency by promoting cavitation-induced molecular collisions .
Table 2: Comparative Synthesis Conditions
Parameter | Conventional Method | Ultrasound Method |
---|---|---|
Reaction Time | 3.5 hours | 40 minutes |
Yield | 70% | 90% |
Solvent | Diethyl Ether | DMF |
Temperature | 0–5°C | Room Temperature |
Physical and Chemical Properties
Thermodynamic and Solubility Data
The compound is a white crystalline solid with a melting point range of 108–110°C . It exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The logP value of 2.1 indicates moderate lipophilicity, facilitating membrane permeability in biological systems .
Stability and Reactivity
N-[(4-Bromophenyl)methyl]methanesulfonamide remains stable under ambient conditions but decomposes at temperatures above 200°C, releasing sulfur oxides and hydrogen bromide . It reacts with strong oxidizing agents, necessitating storage in inert environments .
Applications in Pharmaceutical Research
Intermediate for Antibacterial Agents
This compound is a precursor in synthesizing 2,1-benzothiazine 2,2-dioxide derivatives, which exhibit potent activity against Staphylococcus aureus and Escherichia coli. In a 2011 study, condensation with hydrazines yielded Schiff base derivatives with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
Role in Heterocyclic Chemistry
Regulatory and Environmental Considerations
Environmental Impact
Ecotoxicity data remain limited, but biodegradability studies suggest moderate persistence in aquatic systems . Incineration is recommended for disposal, with scrubbing systems to capture acidic gases .
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